molecular formula C10H11N3O B1580939 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 6402-08-0

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No.: B1580939
CAS No.: 6402-08-0
M. Wt: 189.21 g/mol
InChI Key: VNXUPEPDMYVBQY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and reactivity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically involves the reaction of 4-aminophenyl hydrazine with a suitable ketone or aldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of production method depends on factors such as cost, scalability, and environmental impact. Efficient purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can undergo various types of chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

  • Condensation: : Condensation reactions often involve the use of carbonyl compounds and amines.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, halogenated, or alkylated derivatives. These products can be further modified or used in different applications.

Scientific Research Applications

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs or treatments.

  • Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be compared with other similar compounds, such as 2-(4-aminophenyl)ethanol and 2-(4-aminophenyl)benzothiazole These compounds share structural similarities but differ in their functional groups and reactivity

List of Similar Compounds

  • 2-(4-aminophenyl)ethanol

  • 2-(4-aminophenyl)benzothiazole

  • 2-(4-aminophenyl)pyrazole

  • 2-(4-aminophenyl)imidazole

Properties

IUPAC Name

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXUPEPDMYVBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214004
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6402-08-0
Record name 1-(4-Aminophenyl)-3-methyl-5-pyrazolone
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URL https://commonchemistry.cas.org/detail?cas_rn=6402-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(4-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE
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Synthesis routes and methods

Procedure details

0.17 ml of acetic anhydride is added dropwise to a solution of 1.0 g of 4-(4-(2-ethoxyanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide and 0.9 g of dimethylaminopyridine in 30 ml of pyridine while cooling in ice, and the mixture is then stirred for 10 hours. The residue obtained after concentration in vacuo is mixed with dilute hydrochloric acid, and the crystals which have separated out are filtered off with suction and triturated with ethanol.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
4-(4-(2-ethoxyanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 2
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 3
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 4
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 5
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 6
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

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